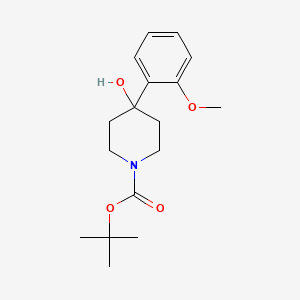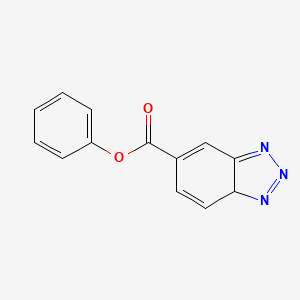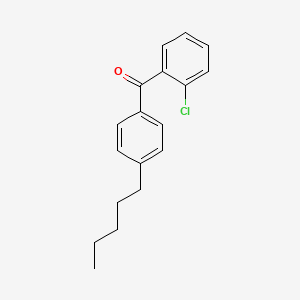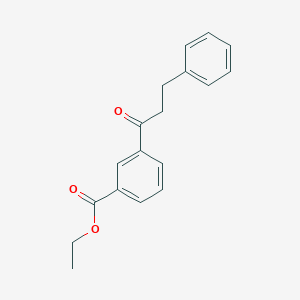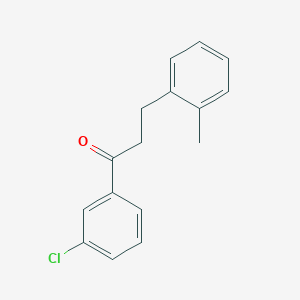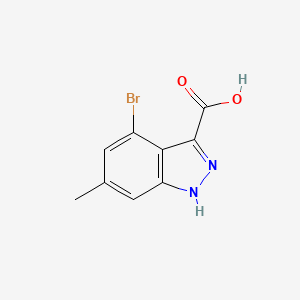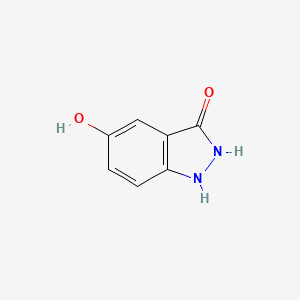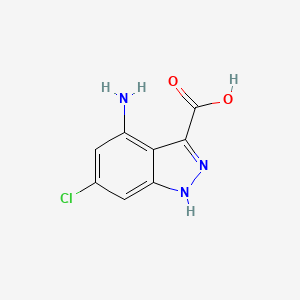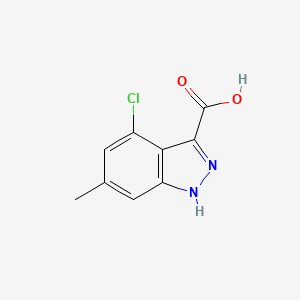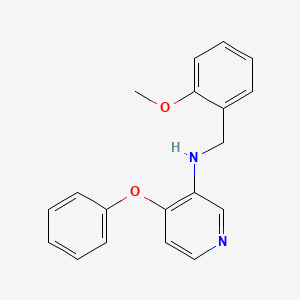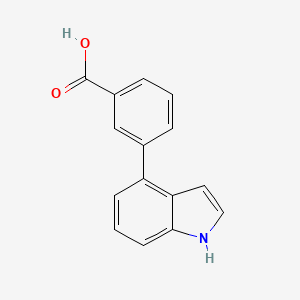
3-(1H-Indol-4-yl)benzoic acid
Overview
Description
3-(1H-Indol-4-yl)benzoic acid is a chemical compound with the molecular formula C15H11NO2 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .
Chemical Reactions Analysis
Indole derivatives, including this compound, can undergo a variety of chemical reactions. These reactions often involve the formation of new bonds, changes in the arrangement of atoms, or the breaking of existing bonds .Scientific Research Applications
Photolysis and Artificial Breathing Reactions
Research by (Lin & Abe, 2021) demonstrated that photolysis of caged benzoic acids featuring an indole chromophore, similar to 3-(1H-Indol-4-yl)benzoic acid, can release benzoic acid and facilitate an artificial breathing-type reaction. This reaction highlights the potential of such compounds in transition metal-free oxidation of amino acids under mild conditions.
Synthesis of Triazolylindole Derivatives
(Singh & Vedi, 2014) explored the synthesis of novel triazolylindole derivatives, including those with a structure related to this compound, indicating its use in the development of new chemical entities.
Thermal Properties of Vanadyl Complexes
Research on azo-Schiff base compounds, incorporating a structure akin to this compound, was conducted by (Al‐Hamdani et al., 2016). This study focused on the thermal properties of these compounds, suggesting potential applications in material science.
Applications in Cancer Inhibitory Activity
(Jing et al., 2012) synthesized derivatives of this compound, showing significant anticancer activity against various cancer cell lines. This indicates its potential use in developing new cancer treatment drugs.
C-3 Arylation of Indoles
The work of (Cornella, Lu, & Larrosa, 2009) on the palladium-catalyzed C-H activation of indoles, like this compound, for C-3 arylation, reveals its application in synthesizing complex organic molecules.
Antihypertensive Activity
(Zhu et al., 2014) studied the synthesis of 5-nitro benzimidazole derivatives incorporating indole structures. These compounds showed potential as novel angiotensin II receptor antagonists with antihypertensive activities.
Sensitized Emission in Lanthanide Complexes
The study by (Kim, Baek, & Kim, 2006) involved 4-naphthalen-1-yl-benzoic acid derivatives, related to this compound, in the synthesis of luminescent lanthanide complexes, indicating potential applications in optical materials.
Detection of Reactive Oxygen Species
In (Setsukinai et al., 2003), the development of novel fluorescence probes based on benzoic acid derivatives, similar in structure to this compound, demonstrated the capability to reliably detect reactive oxygen species, suggesting applications in biological and chemical research.
properties
IUPAC Name |
3-(1H-indol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-16-14/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDTZCMXFNWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C3C=CNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626480 | |
| Record name | 3-(1H-Indol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442562-80-3 | |
| Record name | 3-(1H-Indol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

